Computed Lipophilicity (XLogP3 = 2.8) vs. Cyclopropylmethyl Analog (LogP = 2.6): Implications for Blood-Brain Barrier Penetration
The target compound has a computed XLogP3 of 2.8, as reported by PubChem and corroborated by Kuujia.com [1]. Its closest N-substituted analog, 1-[4-(cyclopropylmethyl)-1,4-diazepan-1-yl]-3-(2-fluorophenyl)propan-1-one, has a computed LogP of 2.6 [2]. The ΔLogP of +0.2 units conferred by the cyclobutyl group predicts moderately enhanced passive membrane permeability, a parameter that correlates with improved CNS penetration—a critical requirement for H3R antagonists targeting cognitive, sleep, or alcohol-use disorders [3].
| Evidence Dimension | Computed partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-[4-(Cyclopropylmethyl)-1,4-diazepan-1-yl]-3-(2-fluorophenyl)propan-1-one: LogP = 2.6 |
| Quantified Difference | ΔLogP = +0.2 (target compound more lipophilic) |
| Conditions | Computed values (PubChem XLogP3 / Molaid calculated LogP) |
Why This Matters
For CNS-targeted H3R programs, a LogP in the 2–3 range is associated with optimal brain penetration; a ΔLogP of 0.2 may translate to a measurable difference in brain-to-plasma ratio, directly influencing in vivo efficacy in behavioral models.
- [1] Kuujia.com CAS 2320379-11-9 product page. Computed XLogP3 = 2.8. View Source
- [2] Molaid.com entry for 1-[4-(cyclopropylmethyl)-1,4-diazepan-1-yl]-3-(2-fluorophenyl)propan-1-one. Calculated LogP = 2.6. View Source
- [3] WO2009135842A1 – Azetidines and cyclobutanes as histamine H3 receptor antagonists. CNS penetration and H3R antagonism. View Source
